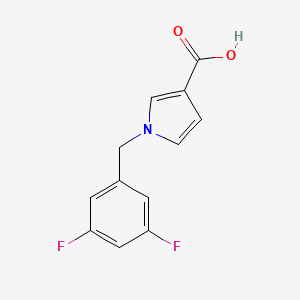

1-(3,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid

Description

1-(3,5-Difluorobenzyl)-1H-pyrrole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a pyrrole core substituted with a 3,5-difluorobenzyl group at the 1-position and a carboxylic acid moiety at the 3-position. This structure combines aromaticity (from the pyrrole ring) with electron-withdrawing fluorine atoms and a polar carboxylic acid group, making it a candidate for applications in medicinal chemistry, particularly as a building block for enzyme inhibitors or receptor modulators. The fluorine atoms enhance metabolic stability and influence lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, critical for target interactions .

Properties

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHYPRXOOKXNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1C(=O)O)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Formation and Functionalization

The pyrrole ring is typically formed via condensation reactions between aldehydes and amines or via cyclization of appropriate precursors. According to related literature on pyrrole-3-carboxylic acid derivatives, regioselective functionalization at the 3-position can be achieved through:

- Trifluoroacetylation or formylation of protected pyrrole derivatives (e.g., 1-tritylpyrrole) at the 3-position with high yields.

- Hydrolysis of trifluoroacetyl derivatives to yield the free carboxylic acid.

- Removal of protecting groups (e.g., trityl) under reductive conditions (such as sodium in liquid ammonia) to furnish the free pyrrole-3-carboxylic acid.

This approach provides a short and efficient synthetic route to 1H-pyrrole-3-carboxylic acid intermediates, which can then be further functionalized.

Introduction of the Difluorobenzyl Group

The key step to obtain 1-(3,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid is the alkylation of the pyrrole nitrogen with a 3,5-difluorobenzyl electrophile. This is typically performed by:

- Reacting pyrrole-3-carboxylic acid or its derivatives with 3,5-difluorobenzyl halides (e.g., bromide or chloride) under basic conditions to promote nucleophilic substitution.

- The alkylation is regioselective at the nitrogen atom of the pyrrole ring.

This alkylation step is crucial to incorporate the difluorobenzyl substituent, which imparts specific electronic and steric properties to the molecule.

Oxidation and Functional Group Transformations

In some synthetic routes, the carboxylic acid group can be introduced or modified via:

- Oxidation of aldehyde or methyl groups at the 3-position of the pyrrole ring.

- Direct synthesis from precursors bearing the carboxylic acid or ester groups, followed by hydrolysis.

Representative Synthesis Data Table

Summary Table of Key Preparation Parameters

| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Pyrrole ring formation | Aldehydes + amines, acid/base catalyst | 70-85 | Classical condensation methods |

| Protection (N-tritylation) | Trityl chloride, base | 80-90 | Protects N for selective functionalization |

| 3-Position functionalization | Trifluoroacetylation, formylation | 85-95 | High regioselectivity |

| Hydrolysis | Acid/base hydrolysis | 90-95 | Converts to carboxylic acid |

| Deprotection | Sodium in liquid ammonia | 75-85 | Removes trityl group |

| N-Alkylation | 3,5-Difluorobenzyl halide, base | 65-80 | Introduces difluorobenzyl group |

Chemical Reactions Analysis

1-(3,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacophore

The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutics. Studies have indicated that the presence of fluorine substituents enhances the compound's biological activity, making it a focus for antimicrobial and anticancer research.

Biological Activity

Research has shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound compared to other pyrrole derivatives:

| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |

|---|---|---|

| 1-(3,5-Difluorobenzyl)-1H-pyrrole-3-carboxylic acid | < 16 | < 32 |

| Pyrrole derivative A | < 8 | < 16 |

| Pyrrole derivative B | < 4 | < 8 |

This data indicates that the compound possesses promising antibacterial and antifungal activities, particularly due to the electron-withdrawing effects of the fluorine atoms.

Materials Science

Development of Novel Materials

The unique structural properties of this compound make it suitable for developing new materials with specific electronic or optical properties. Its incorporation into polymer matrices or as a dopant in organic semiconductors could lead to advancements in electronic devices, such as sensors and photovoltaic cells.

Biological Studies

Mechanism of Action

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. The binding affinity and specificity can influence various biochemical pathways, including signal transduction and metabolic processes. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various pyrrole derivatives, researchers found that the introduction of fluorine atoms significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that compounds with lower MIC values are more effective against resistant strains .

Case Study 2: Drug Design

Another research effort focused on using this compound as a lead compound for developing inhibitors targeting specific enzymes involved in cancer metabolism. The structure-activity relationship (SAR) studies revealed that modifications on the pyrrole ring could optimize binding affinity and selectivity .

Mechanism of Action

The mechanism of action of 1-(3,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs and their distinguishing features:

Key Observations:

Core Structure :

- The pyrrole core (aromatic) in the target compound contrasts with the saturated pyrrolidine ring in the patent compound. Pyrrole’s conjugation enhances planar rigidity, favoring π-π stacking in biological targets, whereas pyrrolidine’s flexibility may improve binding pocket accommodation .

In contrast, the 2,3-difluoro substitution in the patent compound introduces steric hindrance near the amino group, affecting reactivity .

Functional Groups :

- The carboxylic acid group in the target compound increases water solubility (logP ~1.2 estimated) compared to the methyl ester derivative (logP ~2.8), which is more lipophilic and likely to penetrate membranes.

Biological Activity

Overview

1-(3,5-Difluorobenzyl)-1H-pyrrole-3-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a 3,5-difluorobenzyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity involves examining its interactions with various molecular targets, mechanisms of action, and therapeutic potential.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound's structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that synthesized pyrrole derivatives demonstrate good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring structure . The introduction of electron-withdrawing groups like fluorine enhances this activity.

| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |

|---|---|---|

| This compound | < 16 | < 32 |

| Pyrrole derivative A | < 8 | < 16 |

| Pyrrole derivative B | < 4 | < 8 |

Anticancer Activity

In addition to antimicrobial effects, compounds similar to this compound have been evaluated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific signaling pathways .

Case Study 1: Antimicrobial Evaluation

A study synthesized several pyrrole derivatives, including those related to this compound. The antimicrobial activities were evaluated against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a difluorobenzyl substitution exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-guided study focused on pyrrole-2-carboxamides revealed that modifications at specific positions on the pyrrole ring significantly affected biological activity. The findings indicated that the presence of electron-withdrawing groups improved anti-tuberculosis activity while maintaining low cytotoxicity . This suggests that similar modifications could be explored for optimizing the activity of this compound.

Q & A

Q. Basic Research Focus

- H/C NMR : Key signals include the pyrrole ring protons (δ 6.5–7.2 ppm), carboxylic acid protons (δ 12–13 ppm if free), and difluorobenzyl CH (δ ~5.3 ppm) .

- LC-MS/HPLC : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients for purity assessment. reports ESI-MS m/z data and LCMS validation, which can be adapted for this compound.

- FT-IR : Carboxylic acid C=O stretching (1700–1720 cm) and pyrrole ring vibrations (1500–1600 cm^{-1) confirm functional groups .

How can bioactivity studies be designed to evaluate the role of the 3,5-difluorobenzyl group in target binding?

Advanced Research Focus

Comparative structure-activity relationship (SAR) studies with analogs lacking fluorine substituents or with mono-fluorinated benzyl groups are essential. Molecular docking simulations (e.g., using AutoDock Vina) can predict interactions between the difluorobenzyl moiety and hydrophobic enzyme pockets. highlights fluorinated pyrazole derivatives’ enhanced binding affinity, suggesting similar methodologies for this compound. Radiolabeling (e.g., F) could further track in vivo distribution .

What computational chemistry approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Advanced Research Focus

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., pyrrole C-2/C-5 positions). ’s crystallographic data provides bond-length parameters for accurate DFT inputs. Additionally, molecular dynamics simulations assess solvation effects on reactivity, critical for designing aqueous-phase reactions .

How should stability studies address decomposition under acidic/basic conditions or UV exposure?

Q. Basic Research Focus

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C, monitoring via HPLC for carboxylic acid decarboxylation or benzyl cleavage .

- Photostability : Expose solid and solution phases to UV-A/UV-B light (320–400 nm) and analyze degradation products using LC-MS. recommends storage at 2–8°C in amber vials to mitigate photodegradation.

What strategies mitigate toxicity risks during handling, given limited ecotoxicological data?

Basic Research Focus

Adopt the precautionary principle: use fume hoods for synthesis, avoid inhalation/contact, and follow OECD guidelines for preliminary ecotoxicity assays (e.g., Daphnia magna acute toxicity tests). classifies this compound under GHS Hazard Category 6.1 (toxic if ingested), necessitating rigorous PPE protocols .

How can researchers validate contradictory bioactivity results across different cell lines?

Advanced Research Focus

Standardize assay conditions (e.g., cell passage number, serum-free media) and include positive controls (e.g., fluorouracil for cytotoxicity). Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target modulation. ’s purity benchmarks (>95%) ensure activity discrepancies are not due to impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.